6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride

Description

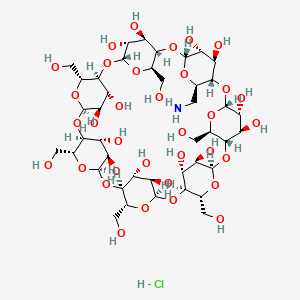

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride (CAS: 29390-67-8) is a cationic cyclodextrin derivative synthesized by selective substitution of the hydroxyl group at the C6 position of beta-cyclodextrin with an amino group, followed by hydrochloride salt formation . Its molecular formula is C₄₂H₇₁NO₃₄·HCl, with a molecular weight of 1170.46 g/mol . The amino group introduces a positive charge at physiological pH, enhancing its ability to interact with anionic molecules via electrostatic interactions . This compound is widely used in drug delivery, molecular recognition, and chiral separation due to its improved solubility in aqueous media compared to native beta-cyclodextrin and its capacity to form inclusion complexes with hydrophobic guest molecules .

Properties

Molecular Formula |

C42H72ClNO34 |

|---|---|

Molecular Weight |

1170.5 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrochloride |

InChI |

InChI=1S/C42H71NO34.ClH/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-42,44-63H,1-7,43H2;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |

InChI Key |

HOLRDEFKBOQITI-ZQOBQRRWSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Batch Synthesis Approach

The classical batch synthesis involves three key reactions:

Monotosylation of Beta-Cyclodextrin

Beta-cyclodextrin is selectively monotosylated at the 6-position using p-toluenesulfonyl chloride under controlled conditions to avoid multiple substitutions. This step exploits the higher reactivity of the primary hydroxyl groups compared to secondary hydroxyls.Azidation

The tosyl group is displaced by azide ion (NaN3) in a nucleophilic substitution reaction, yielding 6-monoazido-6-monodeoxy-beta-cyclodextrin. This intermediate is stable and can be isolated or directly used in the next step.Reduction of Azide to Amino Group

The azide is reduced to the amino group by catalytic hydrogenation or by using reducing agents such as triphenylphosphine or Staudinger reaction conditions. The amino derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This batch approach is well-established but involves multiple solvent exchanges and purification steps, which can be time-consuming and less safe due to the handling of azides and reducing agents.

Continuous Flow Synthesis Method

A recent advancement in the synthesis of 6-monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is the development of a continuous flow synthesis process. This method was reported as the first continuous flow approach for this compound, providing enhanced safety, efficiency, and scalability.

- The process integrates the three reaction steps—monotosylation, azidation, and reduction—into a semi-continuous flow system.

- The monotosylation step requires a solvent exchange, so it is run separately.

- The azidation and reduction steps are compatible and coupled directly in a continuous flow reactor, allowing the direct transformation of the tosylated intermediate to the amino product in high yield.

- This method reduces reaction times, improves safety by minimizing the handling of hazardous intermediates, and facilitates scale-up.

The continuous flow method yields this compound efficiently and is considered superior to batch methods in terms of speed and safety.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Monotosylation | p-Toluenesulfonyl chloride, base (e.g., pyridine), controlled temperature | Selective tosylation at 6-OH; solvent exchange needed for flow | High selectivity; solvent exchange required in flow |

| Azidation | Sodium azide in suitable solvent (e.g., DMF or water/organic mix) | Nucleophilic substitution of tosyl group by azide | High conversion; stable azido intermediate |

| Reduction | Catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3) | Conversion of azide to amino group | High yield; amino product isolated as hydrochloride salt |

The continuous flow system optimizes each step separately for parameters such as temperature, residence time, and reagent concentration. The azidation and reduction steps are combined in one flow reactor to streamline the process.

Alternative Preparation Routes and Related Derivatives

Other synthetic methods involve derivatization via diazonium salt chemistry, where the amino group is converted into diazonium intermediates and further transformed into halogenated or other substituted derivatives. However, these methods are more applicable to functionalizing methylated cyclodextrins and are less commonly used for direct preparation of this compound itself.

Summary of Research Findings

- The continuous flow synthesis method represents a significant improvement over traditional batch synthesis for this compound, offering faster reaction times and safer handling of hazardous intermediates such as azides.

- The selective monotosylation of beta-cyclodextrin is crucial for obtaining the mono-substituted product and requires careful control of reaction conditions.

- Azidation and subsequent reduction steps are well-established, with the azido intermediate being stable and amenable to handling.

- Diazonium salt chemistry offers routes to further functionalize amino-beta-cyclodextrin derivatives but is more specialized and less direct for preparing the amino compound itself.

Chemical Reactions Analysis

Step 1: Monotosylation

-

Reaction : Selective tosylation at the C6 hydroxyl group using p-toluenesulfonyl chloride (TsCl).

-

Conditions :

-

Solvent: DMF/H₂O (9:1 v/v)

-

Temperature: 25°C

-

Residence time: 10 min

-

Step 2: Azidation

-

Reaction : Tosyl–azide substitution using NaN₃.

-

Optimized Conditions :

-

Solvent: DMF

-

Temperature: 120°C

-

Residence time: 60 min

-

-

Solvent Effects on Azidation Efficiency :

Solvent Conversion (%) Side Product (%) DMF/H₂O <10 >90 (hydrolysis) DMF 98 <2 NMP 85 15 DMSO 72 28

Step 3: Reduction

-

Reaction : Staudinger reduction of the azide to amine using H₂/Pd/C in the H-Cube® system.

-

Conditions :

-

Solvent: H₂O/EtOH (1:1)

-

Temperature: 70°C

-

H₂ pressure: 20 bar

-

Halogenation Reactions

The amino group enables nucleophilic displacement reactions for halogenation:

Diazotization and Halogen Displacement

-

General Reaction :

6-NH₂-β-CD·HCl → 6-X-β-CD (X = Cl, Br, I) via diazotization with NaNO₂/HX. -

Key Findings :

-

Reactivity : I > Br > Cl (due to nucleophilicity).

-

Solvent : Methanol/water mixtures minimize side hydrolysis.

-

Methylation Effects :

Substrate Methylation Halogen Reaction Time (h) Yield (%) None Cl 2 78 Per-2,3-O-methyl Br 5 92 Per-2,3,6-O-methyl I 1 85 -

Inclusion Complex Formation

The hydrophobic cavity and hydrophilic exterior facilitate host-guest chemistry:

-

Mechanism :

-

Non-covalent interactions (van der Waals, hydrogen bonding) enable encapsulation of hydrophobic molecules.

-

Amino group enhances binding to anionic guests via electrostatic interactions.

-

-

Applications :

-

Drug delivery: Increases solubility of poorly water-soluble drugs (e.g., paclitaxel).

-

Catalysis: Stabilizes reactive intermediates in asymmetric synthesis.

-

Stability and Side Reactions

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Bioavailability

One of the primary applications of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is in improving the solubility and bioavailability of hydrophobic drugs. For instance, a study demonstrated the formation of inclusion complexes between this cyclodextrin derivative and podophyllotoxin, a poorly soluble anticancer drug. The complex significantly improved the solubility of podophyllotoxin (up to nine times greater than free podophyllotoxin) and enhanced its cytotoxicity against cancer cells compared to traditional beta-cyclodextrin complexes .

Table 1: Comparison of Podophyllotoxin Solubility

| Formulation | Solubility (mg/mL) | Cytotoxicity (IC50) |

|---|---|---|

| Free Podophyllotoxin | 0.12 | High |

| Podophyllotoxin + Beta-Cyclodextrin | 6.35 | Moderate |

| Podophyllotoxin + 6-Monoamino-6-mono-deoxy-beta-cyclodextrin | 60.35 | Low |

Targeted Drug Delivery

In another application, this compound was utilized in a nanoparticle delivery system designed for targeted therapy. The system was developed by grafting this cyclodextrin onto magnetic nanoparticles, allowing for enhanced targeting and reduced irritation during drug administration. The study reported an encapsulation efficiency of 85.71% and a drug loading capacity of approximately 4.63% .

Molecular Recognition

Fluorescent Sensors

The compound has also been explored as a fluorescent sensor for molecular recognition applications. Its ability to form stable complexes with various analytes allows for sensitive detection methods in biochemical assays. For example, the inclusion of specific ligands can enhance selectivity towards target molecules, making it useful in environmental monitoring and clinical diagnostics .

Bioconjugation

Synthesis of Bioconjugates

The modification of beta-cyclodextrins with amino groups enables their use in bioconjugation processes. A notable study involved the synthesis of thiolated poly(aspartic acid) conjugates using this compound as a linking agent. This approach facilitated the incorporation of lipophilic drugs into hydrophilic matrices, enhancing their stability and release profiles in biological environments .

Case Studies

Case Study 1: Ocular Drug Delivery

In ocular formulations, this compound was incorporated into mucoadhesive systems to improve drug diffusion across corneal tissues. The study showed that formulations containing this cyclodextrin exhibited significantly improved permeation rates compared to those without it, demonstrating its potential in enhancing ocular bioavailability .

Case Study 2: Continuous Flow Synthesis

A recent advancement in the synthesis of this compound involved a continuous flow method that streamlined its production from native beta-cyclodextrin. This method not only enhanced yield but also improved safety and efficiency compared to traditional batch synthesis approaches .

Mechanism of Action

The mechanism of action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride involves its ability to form inclusion complexes with various guest molecules. This property allows it to alter the ion selectivity of pores and facilitate the transport of molecules across membranes. The molecular targets and pathways involved include interactions with specific receptors and transport proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 6-monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride and analogous cyclodextrin derivatives:

Thermodynamic and Binding Properties

- Cationic Charge Advantage: The amino group in this compound enhances binding to anionic guests (e.g., dexamethasone, ibuprofen) via Coulombic interactions, with stability constants (K) up to 10⁴ M⁻¹ . In contrast, neutral derivatives like 6-azido-beta-cyclodextrin rely solely on hydrophobic and van der Waals interactions, showing lower K values (~10³ M⁻¹) .

- Chiral Recognition: The amino group improves enantioselectivity for chiral acids (e.g., mandelic acid) due to hydrogen bonding and electrostatic complementarity, outperforming per-methylated derivatives by 2–3-fold in separation efficiency .

Drug Delivery Performance

- Target Compound : Forms stable inclusion complexes with dexamethasone (solubility enhancement: 15-fold) and enables sustained release via thiolated poly(aspartamide) hydrogels . Its cationic nature also facilitates nucleic acid complexation (e.g., plasmid DNA) for gene delivery .

- Thiolated Derivative : Exhibits redox-responsive drug release but requires disulfide cross-linkers, limiting biocompatibility .

- Methoxyethylamino Derivative: Better suited for transdermal delivery due to amphiphilic properties but lacks pH-responsive behavior .

Key Studies

- Molecular Recognition: this compound shows superior chiral separation of NSAIDs (e.g., ketoprofen enantiomers) compared to native beta-cyclodextrin, with a separation factor (α) of 1.8 vs. 1.2 .

- Drug Delivery : In corneal permeation studies, this compound increased dexamethasone bioavailability by 40% when incorporated into thiolated poly(aspartamide) hydrogels .

- Safety : LD₅₀ in murine models exceeds 500 mg/kg, indicating low acute toxicity .

Limitations vs. Alternatives

- Drawbacks: Limited stability in alkaline conditions (pH > 9) due to amine deprotonation .

- Gamma-Cyclodextrin Analogue : Overcomes cavity size limitations but has higher production costs .

Biological Activity

6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride (CD) is a modified cyclodextrin that has garnered attention due to its enhanced biological activity and potential applications in drug delivery systems. The structural modifications of cyclodextrins, particularly at the C-6 position, have been shown to improve solubility, stability, and bioavailability of various therapeutic agents.

6-Monodeoxy-6-monoamino-beta-cyclodextrin is synthesized through a series of chemical reactions involving monotosylation, azidation, and reduction of native beta-cyclodextrin. Recent advancements include the development of a continuous flow synthesis method that optimizes these steps for higher yields and safety compared to traditional batch methods .

1. Enhanced Drug Solubility

One of the primary advantages of using 6-monodeoxy-6-monoamino-beta-cyclodextrin is its ability to form inclusion complexes with hydrophobic drugs. For example, studies have demonstrated that when complexed with podophyllotoxin (a potent anticancer agent), the solubility of podophyllotoxin increased significantly—up to 9 times greater than its free form. This enhancement is attributed to the improved aqueous solubility and tumor selectivity provided by the cyclodextrin derivative .

2. Cytotoxicity and Antitumor Activity

The cytotoxicity of drug-cyclodextrin complexes has been extensively studied. In cell viability assays, the podophyllotoxin complexed with 6-monodeoxy-6-monoamino-beta-cyclodextrin exhibited superior antitumor activity compared to both free podophyllotoxin and its complex with native beta-cyclodextrin. This suggests that the modified cyclodextrin not only improves drug delivery but also enhances therapeutic efficacy against cancer cells .

3. Ocular Drug Delivery

The compound has shown promise in ocular formulations due to its mucoadhesive properties. In studies involving ex vivo permeation tests on excised sheep cornea, formulations containing 6-monodeoxy-6-monoamino-beta-cyclodextrin demonstrated improved drug diffusion rates compared to formulations without cyclodextrins. This characteristic is crucial for developing effective ocular drug delivery systems .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for conjugating 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride to poly(aspartic acid) derivatives?

- Methodology : The compound can react directly with polysuccinimide (PSI) via ring-opening without coupling reagents due to its primary amine group. This forms CD-modified poly(aspartic acid) (PASP) derivatives, enabling subsequent functionalization (e.g., thiolation for mucoadhesion). Key steps include controlling stoichiometry, reaction time (12–24 hours), and pH (neutral to slightly alkaline) to ensure high substitution efficiency. Post-synthesis purification via dialysis or size-exclusion chromatography is critical to remove unreacted cyclodextrin .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound in modified polymers?

- Methodology : Use nuclear magnetic resonance (NMR, ¹H and ¹³C) to verify covalent bonding between the cyclodextrin amine and polymer backbone. For quantification, elemental analysis or X-ray photoelectron spectroscopy (XPS) can determine nitrogen content from the amino group. Mass spectrometry (e.g., MALDI-TOF) resolves molecular weight discrepancies caused by incomplete substitution .

Q. How should researchers design phase-solubility studies to assess drug-cyclodextrin complexation efficiency?

- Methodology : Prepare aqueous solutions of the cyclodextrin derivative at incremental concentrations (e.g., 0–10 mM). Add excess drug (e.g., dexamethasone) and equilibrate under controlled agitation (24–48 hours). Filter and analyze supernatant drug content via HPLC or UV-Vis spectroscopy. Plot solubility vs. cyclodextrin concentration to determine complexation stability constants (K₁:₁) using the Higuchi-Connors model .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across polymeric matrices?

- Methodology : Discrepancies often arise from variations in polymer charge, hydrophobicity, or crosslinking density. Systematic studies should:

- Compare solubility in cationic (e.g., chitosan) vs. anionic (e.g., hyaluronic acid) matrices using turbidimetry or dynamic light scattering (DLS).

- Evaluate the impact of pH on protonation of the cyclodextrin’s amino group (pKa ~8.5) using potentiometric titration.

- Cross-reference with rheological data to correlate solubility with hydrogel network integrity .

Q. What strategies enhance drug encapsulation efficiency in cyclodextrin-functionalized hydrogels for ocular delivery?

- Methodology : Optimize the following parameters:

- Molar ratio : A 1:1 cyclodextrin:drug ratio maximizes inclusion complexation while minimizing aggregation.

- In situ gelation : Incorporate thiol groups into the polymer backbone (e.g., via cysteamine modification) to enable disulfide crosslinking upon exposure to ocular redox gradients.

- Permeation enhancers : Co-encapsulate phosphatidylcholine (0.5–1% w/v) to improve corneal permeability, validated via ex vivo corneal epithelial models .

Q. How can redox-responsive drug release be engineered using this compound?

- Methodology : Synthesize thiolated PASP derivatives by reacting the cyclodextrin-modified polymer with cysteamine. The thiol groups form disulfide bonds under oxidative conditions (e.g., extracellular matrix), stabilizing the hydrogel. Under reductive environments (e.g., intracellular glutathione), disulfide cleavage triggers controlled drug release. Characterize redox sensitivity using cyclic voltammetry and release kinetics via Franz diffusion cells .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in molecular weight data for this compound?

- Methodology : Reported variations (e.g., 1134 g/mol in vs. 1332.60 g/mol in ) may stem from differences in counterion inclusion (HCl) or hydration states. Use high-resolution mass spectrometry (HRMS) to confirm the exact mass. For comparative studies, standardize sample preparation (lyophilization vs. hydrated forms) and explicitly state whether molecular weights include counterions .

Q. What statistical approaches are recommended for analyzing contradictory in vitro vs. in vivo performance data?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify variables (e.g., polymer viscosity, cyclodextrin substitution rate) that disproportionately affect outcomes. Validate hypotheses using ex vivo models (e.g., porcine corneas for ocular studies) before progressing to in vivo trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.